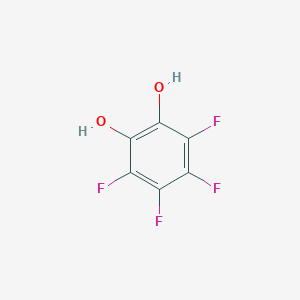

3,4,5,6-Tetrafluorobenzene-1,2-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrafluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSZAISVBFUJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381169 | |

| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-23-2 | |

| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5,6-Tetrafluorobenzene-1,2-diol (Tetrafluorocatechol): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5,6-tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol. It details the synthetic routes for its preparation, focusing on the nucleophilic aromatic substitution of hexafluorobenzene. The guide summarizes its known chemical and physical properties in a structured format and discusses its spectroscopic characteristics. Furthermore, it explores the applications of tetrafluorocatechol, particularly its use as a ligand in coordination chemistry and its potential in the development of novel therapeutic agents. Detailed experimental protocols and workflow diagrams are included to facilitate practical application in a research and development setting.

Introduction

This compound (tetrafluorocatechol) is a fluorinated analog of catechol. The presence of four electron-withdrawing fluorine atoms on the aromatic ring significantly influences its electronic properties, acidity, and reactivity compared to its non-fluorinated counterpart. These unique characteristics make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and materials science. Fluorinated organic molecules are of particular importance in drug discovery, as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This guide serves as a technical resource for researchers and professionals working with or interested in the synthesis and application of this versatile compound.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of fluorine atoms in hexafluorobenzene with hydroxide ions.

Nucleophilic Aromatic Substitution of Hexafluorobenzene

Hexafluorobenzene is highly susceptible to nucleophilic attack due to the strong inductive effect of the fluorine atoms, which renders the carbon atoms of the aromatic ring electron-deficient.[1][2][3] The reaction with a strong nucleophile like potassium hydroxide can lead to the stepwise replacement of fluorine atoms. The synthesis of the diol likely proceeds through the formation of pentafluorophenol as an intermediate.

Experimental Protocols

Protocol 1: Synthesis from Hexafluorobenzene (Proposed)

This protocol is based on the successful synthesis of pentafluorophenol from hexafluorobenzene and the reported formation of a "tetrafluorodihydroxybenzene".[1][2] Optimization of reaction time and temperature may be required to maximize the yield of the diol.

-

Materials:

-

Hexafluorobenzene

-

Potassium hydroxide (KOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

High-pressure reaction vessel (autoclave)

-

-

Procedure:

-

Place hexafluorobenzene (1 equivalent) and potassium hydroxide (2.2-2.5 equivalents) in a high-pressure reaction vessel.

-

Add a minimal amount of water to dissolve the KOH.

-

Seal the vessel and heat to a temperature in the range of 200-250°C with stirring for several hours. Caution: This reaction should be carried out in a properly functioning fume hood with appropriate safety precautions due to the high pressure and temperature.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and acidify to a pH of ~1 with concentrated hydrochloric acid.

-

Extract the aqueous solution with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by sublimation or recrystallization from a suitable solvent (e.g., hexane or toluene).

-

Protocol 2: Synthesis from a Benzodioxin Precursor (Alternative Route) [4]

This method involves the cleavage of a tetrafluorobenzodioxin derivative.

-

Materials:

-

Tetrafluorobenzodioxin precursor

-

Aluminum chloride (AlCl₃)

-

Benzene

-

1 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Reflux the tetrafluorobenzodioxin precursor with aluminum chloride in benzene for 6 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Extract the mixture repeatedly with 1 M sodium hydroxide solution. Note: The catechol is prone to oxidation in basic solution, so this step should be performed quickly.

-

Immediately acidify the aqueous extracts to a pH of ~1 with 2 M hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether.

-

Dry the ether extract, filter, and evaporate the solvent to obtain the product.

-

Properties of this compound

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1996-23-2 | [5] |

| Molecular Formula | C₆H₂F₄O₂ | [1] |

| Molecular Weight | 182.07 g/mol | [1] |

| Physical Form | White to yellow solid | [6] |

| Melting Point | 68-69 °C (sublimes) | [1] |

| Boiling Point | 187.3 °C at 760 mmHg | [1] |

| Density | 1.719 g/cm³ | [1] |

| Flash Point | 67.1 °C | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8 °C | [5][6] |

Spectroscopic Properties (Predicted and Inferred)

-

¹H NMR: A single peak in the aromatic region, likely a broad singlet, corresponding to the two hydroxyl protons. The chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: Due to the symmetry of the molecule, three distinct signals are expected in the aromatic region. Two signals will correspond to the fluorinated carbons and one to the hydroxyl-bearing carbons. The carbon atoms bonded to fluorine will exhibit coupling (C-F coupling).[7][8]

-

¹⁹F NMR: A single signal is expected due to the chemical equivalence of the four fluorine atoms. The chemical shift would likely be in the range observed for other tetrafluorobenzene derivatives.[6][9][10][11]

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (around 1000-1100 cm⁻¹).[12]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 182. Subsequent fragmentation may involve the loss of CO, CHO, and HF.

Applications and Potential Uses

Coordination Chemistry

Tetrafluorocatechol can act as a bidentate ligand, coordinating to metal centers through its two hydroxyl groups. It has been used to synthesize complexes with iron(III) and copper(II).[4] The electron-withdrawing nature of the fluorine atoms can influence the electronic properties and reactivity of the resulting metal complexes.

References

- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. rsc.org [rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. This compound | 1996-23-2 [sigmaaldrich.com]

- 6. colorado.edu [colorado.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide on the Physicochemical Properties of 3,4,5,6-Tetrafluorobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrafluorobenzene-1,2-diol, a fluorinated derivative of catechol, is a compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the benzene ring dramatically alters the molecule's physicochemical and biological properties compared to its non-fluorinated counterpart. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological relevance. The strategic incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic properties, making this compound a valuable building block in drug design and the development of advanced materials.[1][2][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₄O₂ | [4][5] |

| Molecular Weight | 182.07 g/mol | [4][5] |

| CAS Number | 1996-23-2 | [4][5] |

| Appearance | White to Yellow Solid | [5] |

| Melting Point | 68-69 °C (subl.) | [4] |

| Boiling Point | 187.3 °C at 760 mmHg | [4] |

| Density | 1.719 g/cm³ | [4] |

| Flash Point | 67.1 °C | [4] |

| LogP | 1.65420 | [4] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [5] |

Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound could involve the reaction of hexafluorobenzene with a strong nucleophile like sodium hydroxide, followed by controlled reaction conditions to favor di-substitution at the 1 and 2 positions.[6][7] Another approach could be the demethylation of 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene.

Below are generalized experimental protocols for key procedures relevant to the synthesis and characterization of this compound.

General Protocol for Nucleophilic Aromatic Substitution on Hexafluorobenzene

This protocol describes a general method for the substitution of fluorine atoms on hexafluorobenzene with hydroxide ions, which can be adapted for the synthesis of this compound.

graph SynthesisWorkflow {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];

edge [color="#4285F4", penwidth=1.5];

Start [label="Hexafluorobenzene", fillcolor="#FBBC05"];

Reagent [label="Sodium Hydroxide (aq)", fillcolor="#EA4335"];

Solvent [label="Solvent (e.g., t-butanol, pyridine)", fillcolor="#34A853"];

Reaction [label="Reaction at Elevated\nTemperature and Pressure", shape=ellipse, fillcolor="#FFFFFF"];

Workup [label="Acidic Workup", shape=ellipse, fillcolor="#FFFFFF"];

Purification [label="Purification\n(e.g., Column Chromatography)", shape=ellipse, fillcolor="#FFFFFF"];

Product [label="this compound", fillcolor="#FBBC05"];

Start -> Reaction;

Reagent -> Reaction;

Solvent -> Reaction;

Reaction -> Workup;

Workup -> Purification;

Purification -> Product;

}

Hypothetical signaling pathways potentially modulated by the compound.

Conclusion

This compound is a fascinating molecule with a unique set of physicochemical properties conferred by its highly fluorinated aromatic ring. While detailed experimental data on its synthesis, solubility, pKa, and specific biological activities are still emerging, the available information and comparisons with related compounds suggest its significant potential in drug discovery and materials science. This guide provides a solid foundation for researchers and professionals working with this and similar fluorinated building blocks, highlighting both what is known and where further investigation is needed to fully unlock its potential.

References

- 1. rroij.com [rroij.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1996-23-2 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to 3,4,5,6-Tetrafluorobenzene-1,2-diol (CAS: 1996-23-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5,6-Tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol. The information is curated for professionals in research, particularly those in the fields of medicinal chemistry and materials science.

Physicochemical Properties

This compound is a fluorinated derivative of catechol, a class of compounds known for their interesting chemical and biological activities. The presence of four fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity.

| Property | Value | Source |

| CAS Number | 1996-23-2 | N/A |

| Molecular Formula | C₆H₂F₄O₂ | |

| Molecular Weight | 182.07 g/mol | |

| Appearance | White to yellow solid | |

| Melting Point | 68-69 °C (subl.) | [1] |

| Boiling Point | 187.3 °C at 760 mmHg | [1] |

| Density | 1.719 g/cm³ | [1] |

| Solubility | Soluble in various organic solvents. The hydroxyl groups can participate in hydrogen bonding, affecting its solubility. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum of tetrafluorocatechol displays a typical AA'XX' pattern, with a doublet of quartets centered at 175.5 and 183.7 ppm from CFCl₃.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorptions at 3640 cm⁻¹ (s), 3550 cm⁻¹ (s), and 3200 cm⁻¹ (br), which are indicative of the hydroxyl groups.[3] Other significant peaks are observed at 1635 cm⁻¹ (s), 1520 cm⁻¹ (vs), 1480 cm⁻¹ (s), 1320 cm⁻¹ (s), 1225 cm⁻¹ (s), 1000 cm⁻¹ (s), and 795 cm⁻¹ (m).[3]

Synthesis

Below is a generalized workflow for the synthesis of a substituted catechol, which can be adapted for the synthesis of this compound from a suitable fluorinated precursor.

Applications in Research and Development

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered lipophilicity.[4]

Building Block in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex fluorinated molecules.[2] The presence of both hydroxyl and fluorine functionalities allows for a variety of chemical modifications, making it a valuable precursor for creating fluorinated polymers, ligands for metal complexes, and intermediates for pharmaceuticals.[2]

Potential in Drug Discovery

The incorporation of fluorine into bioactive molecules is a common strategy in drug design to enhance their pharmacological properties. While specific biological activities of this compound are not extensively documented in the available literature, its structural motif suggests potential applications in several areas of drug discovery.

-

Enzyme Inhibition : Catechol derivatives are known to interact with various enzymes. The fluorinated nature of this compound could lead to potent and selective enzyme inhibitors.[5]

-

Ligand for Protein Crystallization : Small, rigid molecules are often used as scaffolds or fragments in fragment-based drug discovery and as aids in the crystallization of proteins.[6] The defined structure of tetrafluorocatechol makes it a potential candidate for such applications.

Safety Information

It is important to handle this compound with appropriate safety precautions.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H320 | Causes eye irritation |

| H335 | May cause respiratory irritation |

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. tetrafluorobenzene-1,2-diol | CAS#:1996-23-2 | Chemsrc [chemsrc.com]

- 2. This compound (1996-23-2) for sale [vulcanchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3,4,5,6-Tetrafluorobenzene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for 3,4,5,6-tetrafluorobenzene-1,2-diol (also known as tetrafluorocatechol). Due to the limited availability of complete, experimentally-verified public data for this specific molecule, this guide combines reported information for closely related compounds with established principles of spectroscopic analysis to offer a predictive and practical resource for researchers.

Chemical and Physical Properties

This compound is a polyfluorinated aromatic compound with the chemical formula C₆H₂F₄O₂. The presence of four electron-withdrawing fluorine atoms and two hydroxyl groups on the benzene ring imparts unique chemical and physical properties relevant to its use in materials science and as a potential building block in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₆H₂F₄O₂ |

| Molecular Weight | 182.07 g/mol |

| Appearance | White to yellow solid |

| CAS Number | 1996-23-2 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related fluorinated aromatic compounds and catechols. These values should be considered as estimates pending full experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | 5.0 - 7.0 | Broad singlet | The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature. |

| ¹³C NMR | 135 - 145 | Multiplet | Carbon atoms attached to fluorine will exhibit C-F coupling. The signals for C1 and C2 (attached to OH) would be in this region. |

| 115 - 125 | Multiplet | Carbon atoms C3, C4, C5, and C6 (attached to F) will show complex splitting patterns due to C-F coupling. | |

| ¹⁹F NMR | -140 to -160 | Multiplet | The chemical shifts of the fluorine atoms are sensitive to their position on the aromatic ring and interactions with adjacent fluorine and hydroxyl groups. |

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 1600 - 1650 | Medium | C=C aromatic ring stretch |

| 1450 - 1550 | Strong | C-F stretch |

| 1200 - 1300 | Strong | C-O stretch |

| 1000 - 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |

| EI | 182 | [M]⁺ |

| ESI (-) | 181 | [M-H]⁻ |

Predicted collision cross-section data for various adducts is available in public databases and can be a useful tool for identification in complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~280 | Moderate |

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the hydrolysis of a suitable precursor, such as a protected catechol or a related fluorinated benzene derivative. One potential pathway starts from the more readily available hexafluorobenzene.

Caption: Plausible synthetic pathway to this compound.

General Protocol:

-

Hydroxylation of Hexafluorobenzene: Hexafluorobenzene can be reacted with a nucleophilic source of hydroxide, such as sodium or potassium hydroxide, in a suitable solvent like t-butanol or DMSO to yield pentafluorophenol.

-

Oxidation to Tetrafluorobenzoquinone: The resulting pentafluorophenol can be oxidized using a strong oxidizing agent (e.g., potassium dichromate in sulfuric acid) to form tetrafluoro-1,2-benzoquinone.

-

Reduction to the Diol: The tetrafluorobenzoquinone is then reduced to the desired this compound. This can be achieved using a mild reducing agent like sodium borohydride or catalytic hydrogenation.

Purification at each step would typically involve extraction, chromatography, and recrystallization.

Spectroscopic Characterization Workflow

The following diagram outlines a general workflow for the spectroscopic characterization of the synthesized product.

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For ¹³C and ¹⁹F spectra, proton decoupling is recommended to simplify the spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation patterns or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic route for this compound. While comprehensive experimental data for this specific molecule remains elusive in the public domain, the predictive data and generalized protocols presented here offer a valuable starting point for researchers. It is strongly recommended that any synthesis and characterization of this compound be accompanied by a thorough experimental validation of its spectroscopic properties.

Crystal Structure of 3,4,5,6-Tetrafluorobenzene-1,2-diol: A Technical Guide to Its Prospective Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 3,4,5,6-tetrafluorobenzene-1,2-diol, a fluorinated catechol derivative of interest in medicinal chemistry and materials science. Despite a comprehensive search of crystallographic databases and scientific literature, the specific single-crystal X-ray diffraction data for this compound is not publicly available at the time of this publication. Consequently, this document provides a detailed, generalized experimental protocol for the determination of its crystal structure, from synthesis and crystallization to data analysis. Methodologies are based on established practices for similar small organic molecules. Furthermore, this guide presents an illustrative example of crystallographic data for a related compound, 2,3,5,6-tetrafluorobenzene-1,4-diol, to demonstrate the expected format for data presentation. A comprehensive workflow for the structural elucidation process is also provided in a visual format.

Introduction

This compound, also known as tetrafluorocatechol, is a polyfluorinated aromatic diol. The introduction of fluorine atoms onto the benzene ring significantly alters the electronic properties of the catechol moiety, influencing its acidity, reactivity, and intermolecular interactions. These modifications make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for rational drug design, materials engineering, and computational modeling. This guide outlines the necessary steps to achieve this structural determination.

Experimental Protocols

The following sections describe a generalized yet detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis applicable to this compound.

Synthesis of this compound

Generalized Synthesis Protocol:

-

Starting Material: Hexafluorobenzene.

-

Step 1: Introduction of Methoxy Groups. Hexafluorobenzene is reacted with sodium methoxide in methanol. The reaction conditions (temperature, pressure, and reaction time) would need to be optimized to favor the disubstituted product, 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene.

-

Step 2: Demethylation. The resulting 1,2-dimethoxy-3,4,5,6-tetrafluorobenzene is then subjected to demethylation to yield the diol. A common reagent for this transformation is boron tribromide (BBr₃) in an inert solvent such as dichloromethane.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain high-purity this compound suitable for crystallization.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. For a polar molecule like this compound, several crystallization techniques can be employed.

Crystallization Methods:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed chamber containing a less volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2][3]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[4]

Data Presentation

The results of a successful single-crystal X-ray diffraction study are typically presented in a series of tables. As the data for this compound is not available, the following tables for the closely related compound 2,3,5,6-tetrafluorobenzene-1,4-diol are provided as an illustrative example of the expected data format.

Disclaimer: The following data pertains to 2,3,5,6-tetrafluorobenzene-1,4-diol, not this compound, and is presented for illustrative purposes only.

Table 1: Crystal Data and Structure Refinement for 2,3,5,6-Tetrafluorobenzene-1,4-diol.

| Parameter | Value |

| Empirical formula | C₆H₂F₄O₂ |

| Formula weight | 182.07 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.584(2) Å, α = 90° |

| b = 6.136(2) Å, β = 98.89(3)° | |

| c = 7.859(2) Å, γ = 90° | |

| Volume | 360.9(2) ų |

| Z | 2 |

| Density (calculated) | 1.675 Mg/m³ |

| Absorption coefficient | 0.169 mm⁻¹ |

| F(000) | 184 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 3.56 to 27.50° |

| Index ranges | -9<=h<=9, -7<=k<=7, -10<=l<=10 |

| Reflections collected | 3362 |

| Independent reflections | 829 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 829 / 0 / 58 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.098 |

| R indices (all data) | R1 = 0.045, wR2 = 0.103 |

| Largest diff. peak and hole | 0.23 and -0.21 e.Å⁻³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for 2,3,5,6-Tetrafluorobenzene-1,4-diol.

| Atom | x | y | z | U(eq) |

| C1 | 0.2915(2) | 0.0881(2) | 0.4183(2) | 0.021(1) |

| C2 | 0.3840(2) | -0.0520(2) | 0.5115(2) | 0.022(1) |

| C3 | 0.5362(2) | -0.0021(2) | 0.5975(2) | 0.021(1) |

| F1 | 0.3297(1) | -0.2134(1) | 0.5312(1) | 0.031(1) |

| F2 | 0.6271(1) | -0.1415(1) | 0.6876(1) | 0.030(1) |

| O1 | 0.1348(1) | 0.1378(2) | 0.3341(1) | 0.028(1) |

| H1 | 0.134(3) | 0.238(4) | 0.342(3) | 0.042* |

Table 3: Selected Bond Lengths [Å] and Angles [°] for 2,3,5,6-Tetrafluorobenzene-1,4-diol.

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | 1.391(2) |

| C1-O1 | 1.362(2) |

| C2-F1 | 1.348(2) |

| C3-F2 | 1.350(2) |

| C2-C1-O1 | 123.5(1) |

| C1-C2-F1 | 120.1(1) |

| C1-C2-C3 | 120.3(1) |

| C2-C3-F2 | 119.9(1) |

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the determination of the crystal structure of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this technical guide provides a comprehensive framework for its determination. The outlined experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are based on established methodologies for analogous compounds and offer a clear path forward for researchers in this field. The illustrative data for a related molecule and the visual workflow serve as practical resources for the planning and execution of such a study. The elucidation of the crystal structure of this compound will undoubtedly provide valuable insights for the advancement of fluorine chemistry, drug discovery, and materials science.

References

A Comprehensive Technical Guide on 3,4,5,6-tetrafluorobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of 3,4,5,6-tetrafluorobenzene-1,2-diol, with a primary focus on its molecular weight. The information is structured to be a valuable resource for professionals in research and development.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with four fluorine atoms and two adjacent hydroxyl (-OH) groups.[1] The chemical formula for this compound is C₆H₂F₄O₂ .[2][3]

Quantitative Physicochemical Data

The molecular weight and other key quantitative data for this compound are summarized in the table below. The molecular weight is a critical parameter in experimental design, chemical synthesis, and drug development, as it directly influences stoichiometry, reaction kinetics, and dosage calculations.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₄O₂ | [2][3] |

| Molecular Weight | 182.07 g/mol | [2] |

| Melting Point | 68-69 °C | [2] |

| Density | 1.719 - 1.765 g/cm³ | [2] |

| Physical Form | White to Yellow Solid |

Detailed Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on the standard atomic weights of its elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight Contribution ( g/mol ) |

| Carbon | C | 12.011 | 6 | 72.066 |

| Hydrogen | H | 1.008 | 2 | 2.016 |

| Fluorine | F | 18.998 | 4 | 75.992 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 182.072 |

Note: The final calculated value may vary slightly from reported values due to rounding of atomic weights.

Experimental Protocol for Molecular Weight Determination

While the molecular weight is typically calculated from the chemical formula, its experimental verification is crucial for confirming the identity and purity of a synthesized compound. Mass spectrometry is the standard and most precise method for this purpose.

Protocol: Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of approximately 10-50 µM using the same solvent. The final solution may be acidified with 0.1% formic acid to promote ionization.

-

-

Instrumentation and Calibration:

-

Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Calibrate the instrument using a standard calibration solution (e.g., sodium trifluoroacetate or a commercially available ESI tuning mix) to ensure high mass accuracy.

-

-

Analysis:

-

Set the ESI source to operate in negative ion mode, as the diol is expected to readily deprotonate to form [M-H]⁻ ions.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

-

Data Interpretation:

-

The primary ion expected is the deprotonated molecule, [M-H]⁻.

-

For this compound (Molecular Weight ≈ 182.07), the expected m/z value for the [M-H]⁻ ion would be approximately 181.06.

-

The high-resolution mass data should be compared to the theoretical exact mass calculated from the most abundant isotopes of each element to confirm the elemental composition.

-

Visualized Workflow

The logical process for determining the molecular weight of a chemical compound is a foundational concept in chemistry. The following diagram illustrates this workflow.

Caption: Workflow for calculating molecular weight.

References

An In-depth Technical Guide on the Thermal Stability of 3,4,5,6-Tetrafluorobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3,4,5,6-tetrafluorobenzene-1,2-diol (also known as tetrafluorocatechol). Due to the limited availability of specific experimental data on its thermal decomposition in publicly accessible literature, this document outlines the standard methodologies used for such an assessment. It includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are critical for determining the thermal properties of chemical compounds. Furthermore, this guide presents the known physical and chemical properties of this compound and provides a logical workflow for its thermal stability analysis.

Introduction

This compound is a fluorinated derivative of catechol. The presence of four fluorine atoms on the aromatic ring significantly influences its chemical and physical properties due to the high strength of the carbon-fluorine (C-F) bonds.[1] These strong bonds generally contribute to high chemical and thermal stability.[1] Understanding the thermal stability of this compound is crucial for its application in various fields, including as an intermediate in the synthesis of fluorinated pharmaceuticals and materials.[1] This guide details the standard procedures for evaluating the thermal stability of such compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1996-23-2 | [1][2] |

| Molecular Formula | C₆H₂F₄O₂ | [2][3] |

| Molecular Weight | 182.07 g/mol | [2] |

| Appearance | White to Yellow Solid | [2] |

| Melting Point | 68-69°C | [3] |

| Purity | 97% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Experimental Protocols for Thermal Stability Assessment

The thermal stability of a compound is typically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following sections describe the detailed experimental protocols for these techniques as they would be applied to this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of thermal degradation.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) to study pyrolysis or under an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation. Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically 25-30°C.

-

Ramp the temperature at a constant heating rate, for example, 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve, often as the temperature at which 5% mass loss occurs (Td5%).

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as the enthalpy of these transitions.[4][5]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below any expected transitions (e.g., 0°C).

-

Heat the sample at a controlled rate, such as 10°C/min, to a temperature above the melting point but below the decomposition temperature (e.g., 100°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Reheat the sample at the same controlled rate to observe the thermal transitions.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The peak temperature and the area under the peak (enthalpy) are calculated.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal stability analysis of this compound.

Caption: Workflow for Thermal Stability Assessment.

Expected Thermal Decomposition

While specific experimental data is lacking, the thermal decomposition of fluorinated aromatic compounds can proceed through various mechanisms. For fluorinated carboxylic acids, decomposition can involve HF elimination.[6][7] In the case of this compound, thermal stress would likely lead to the cleavage of C-C and C-O bonds within the molecule, potentially followed by reactions involving the fluorine and hydroxyl substituents. The exact decomposition products would depend on the atmosphere (inert or oxidative) and temperature.

Conclusion

This technical guide has outlined the standard procedures for evaluating the thermal stability of this compound. Although specific quantitative data on its thermal decomposition is not currently available in the literature, the provided experimental protocols for TGA and DSC serve as a robust framework for researchers and drug development professionals to conduct such an analysis. The high strength of the C-F bonds suggests that this compound likely possesses significant thermal stability. However, empirical determination through the described methodologies is essential for its safe handling, storage, and application in further research and development.

References

- 1. CAS 1996-23-2: Tetrafluorocatechol | CymitQuimica [cymitquimica.com]

- 2. This compound | 1996-23-2 [sigmaaldrich.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.tudelft.nl [repository.tudelft.nl]

- 6. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of four electron-withdrawing fluorine atoms on the benzene ring imparts unique physicochemical properties, including increased acidity of the hydroxyl groups and altered lipophilicity and metabolic stability compared to its non-fluorinated analog, catechol. These characteristics make it a valuable building block for the synthesis of novel drug candidates, particularly as a scaffold for enzyme inhibitors, and as a ligand in coordination chemistry. This document provides detailed protocols for two distinct methods for the synthesis of this compound and highlights its key applications.

Data Presentation

| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |

| Method 1: Hydrolysis of Hexafluorobenzene | Hexafluorobenzene | Potassium Hydroxide (KOH) | ~60-70 | >98 | Based on similar reactions[1] |

| Method 2: Demethylation of Tetrafluoroveratrole | Tetrafluoroveratrole | Boron Tribromide (BBr₃) or Aluminum Chloride (AlCl₃) | ~80-90 | >99 | General demethylation procedures[2] |

Experimental Protocols

Method 1: Synthesis via Hydrolysis of Hexafluorobenzene

This method involves the nucleophilic aromatic substitution of two fluorine atoms in hexafluorobenzene with hydroxyl groups. The reaction is typically carried out under basic conditions at elevated temperatures.

Materials:

-

Hexafluorobenzene

-

Potassium Hydroxide (KOH)

-

Water

-

tert-Butyl alcohol (t-BuOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.5 eq) in a mixture of water and tert-butyl alcohol.

-

Add hexafluorobenzene (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~1. Caution: This step is exothermic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by sublimation to yield pure this compound as a white to off-white solid.

Method 2: Synthesis via Demethylation of 3,4,5,6-Tetrafluoroveratrole

This method involves the cleavage of the two methyl ether groups of 3,4,5,6-tetrafluoroveratrole (1,2-dimethoxy-3,4,5,6-tetrafluorobenzene) using a strong Lewis acid like boron tribromide or aluminum chloride.

Materials:

-

3,4,5,6-Tetrafluoroveratrole

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM) or Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Sodium bicarbonate solution, saturated

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Syringe

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5,6-tetrafluoroveratrole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of boron tribromide in dichloromethane (2.2 eq) or anhydrous aluminum chloride (2.2 eq) portion-wise to the stirred solution. Caution: Boron tribromide is highly corrosive and reacts violently with moisture. Aluminum chloride is hygroscopic. Handle in a fume hood with appropriate personal protective equipment.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-8 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.

-

Wash the mixture with saturated sodium bicarbonate solution and then with water.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Visualization of Synthesis Pathways

Caption: Overview of the two primary synthesis routes for this compound.

Application Notes

Application in Drug Development: Histone Deacetylase (HDAC) Inhibitors

Fluorinated catechols, including this compound, are valuable scaffolds in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases.

The catechol moiety can act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. The tetrafluorinated benzene ring serves as a core scaffold that can be further functionalized to enhance binding affinity and selectivity for specific HDAC isoforms. The fluorine atoms can improve metabolic stability and alter the electronic properties of the molecule, potentially leading to more potent and selective inhibitors.

Caption: Mechanism of HDAC inhibition by a tetrafluorocatechol-based inhibitor.

Application as a Versatile Building Block in Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a versatile building block for the synthesis of more complex fluorinated molecules. The two adjacent hydroxyl groups can be selectively protected or functionalized, allowing for the introduction of various substituents. The electron-deficient nature of the aromatic ring makes it susceptible to further nucleophilic aromatic substitution under certain conditions, providing a handle for creating diverse molecular architectures. This makes it a valuable starting material for the synthesis of fluorinated polymers, dyes, and other functional materials.

References

Application Notes and Protocols: 3,4,5,6-Tetrafluorobenzene-1,2-diol in Materials Science

Disclaimer: Extensive literature searches did not yield specific, documented applications of 3,4,5,6-tetrafluorobenzene-1,2-diol in materials science. The following application notes and protocols are therefore hypothetical and based on the known chemistry of catechols and the properties of structurally similar fluorinated compounds. These are intended to serve as illustrative examples for researchers exploring the potential of this molecule.

Introduction

This compound, a fluorinated catechol, possesses unique electronic and structural properties that make it a promising candidate for advanced materials. The high electronegativity of the fluorine atoms can enhance the thermal stability, chemical resistance, and solubility of polymers. The catechol moiety offers versatile coordination chemistry for the development of metal-organic frameworks (MOFs) and other functional materials. This document outlines potential applications and hypothetical protocols for the use of this compound in materials science.

Hypothetical Application 1: Synthesis of Fluorinated Poly(arylene ether)s

Fluorinated poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and low dielectric constants. The incorporation of this compound as a monomer could lead to polymers with enhanced properties.

Experimental Protocol: Synthesis of a Hypothetical Fluorinated Poly(arylene ether)

Objective: To synthesize a high molecular weight poly(arylene ether) via nucleophilic aromatic substitution polymerization of this compound with a suitable activated dihalide, such as decafluorobiphenyl.

Materials:

-

This compound

-

Decafluorobiphenyl (DFB)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Deionized water

Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1.82 g, 10 mmol), decafluorobiphenyl (3.34 g, 10 mmol), and potassium carbonate (1.66 g, 12 mmol).

-

Add 30 mL of DMAc and 15 mL of toluene to the flask.

-

Heat the mixture to 140°C with vigorous stirring under a nitrogen atmosphere to dehydrate the system by azeotropic distillation of the toluene-water azeotrope.

-

After the removal of toluene, raise the temperature to 160°C and maintain for 8-12 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

-

Cool the reaction mixture to room temperature and dilute with 20 mL of DMAc.

-

Precipitate the polymer by slowly pouring the viscous solution into 500 mL of vigorously stirred methanol.

-

Filter the resulting fibrous polymer and wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.

-

Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Material Properties

While no specific data exists for polymers derived from this compound, the properties of other fluorinated poly(arylene ether)s can provide an indication of expected performance.

| Property | Typical Value for Fluorinated Poly(arylene ether)s |

| Glass Transition Temperature (Tg) | 150 - 250 °C |

| 5% Weight Loss Temperature (TGA) | > 450 °C in N₂ |

| Dielectric Constant | 2.2 - 2.8 |

| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP, THF) |

Note: This data is generalized from literature on similar fluorinated polymers and is for illustrative purposes only.

Visualization of Polymerization Workflow

Caption: Hypothetical workflow for the synthesis of a fluorinated poly(arylene ether).

Hypothetical Application 2: Ligand for Metal-Organic Frameworks (MOFs)

The catechol group of this compound is an excellent chelating ligand for various metal ions. Its use as a building block for MOFs could result in materials with high porosity, thermal stability, and unique catalytic or sensing properties. The fluorinated backbone can impart hydrophobicity to the framework pores and enhance chemical stability.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF

Objective: To synthesize a crystalline MOF using this compound as the organic linker and a suitable metal salt (e.g., Zinc Nitrate).

Materials:

-

This compound

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL glass vial, dissolve this compound (36.4 mg, 0.2 mmol) in 5 mL of DMF.

-

In a separate vial, dissolve zinc nitrate hexahydrate (59.5 mg, 0.2 mmol) in 5 mL of DMF.

-

Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 100°C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.

-

Dry the crystals under vacuum at room temperature.

Expected MOF Properties

MOFs synthesized from this ligand would be expected to exhibit:

-

High Thermal Stability: Due to the strong metal-oxygen bonds and the stability of the fluorinated aromatic linker.

-

Chemical Resistance: The electron-withdrawing fluorine atoms can protect the organic linker from chemical attack.

-

Hydrophobicity: The fluorinated pore environment could be advantageous for applications in gas separation or catalysis involving non-polar molecules.

-

Luminescent Properties: The fluorinated aromatic ring may impart interesting photophysical properties to the MOF.

Visualization of Catecholate Coordination in a MOF

Caption: Potential coordination of catecholate linkers with metal nodes in a MOF.

Conclusion

While direct applications of this compound in materials science are not yet reported in the literature, its chemical structure suggests significant potential. As a monomer for high-performance polymers or as a ligand for the construction of robust MOFs, this compound offers intriguing possibilities for the development of advanced materials. The protocols and conceptual frameworks provided here are intended to guide future research in this promising area. Experimental validation is necessary to determine the actual properties and performance of materials derived from this unique fluorinated catechol.

Application Notes and Protocols for 3,4,5,6-Tetrafluorobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrafluorobenzene-1,2-diol, also known as tetrafluorocatechol, is a fluorinated aromatic compound with significant potential in various fields of chemical research and development. The presence of four fluorine atoms on the benzene ring dramatically influences the molecule's electronic properties, acidity, and reactivity, making it a valuable building block for the synthesis of advanced materials and potential pharmaceutical agents. The electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl groups compared to unsubstituted catechol, and the C-F bonds can participate in unique non-covalent interactions.

These application notes provide an overview of the key characteristics of this compound and detailed protocols for its synthesis and potential applications.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1996-23-2 | [1] |

| Molecular Formula | C₆H₂F₄O₂ | [1] |

| Molecular Weight | 182.07 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

| Safety Information | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation) Precautionary Statements: P264, P270, P301+P312, P330 | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution of Hexafluorobenzene

This protocol describes a potential synthetic route to this compound based on the known reactivity of hexafluorobenzene with nucleophiles. While direct synthesis of the 1,2-diol is challenging due to competing reactions, a multi-step approach involving the reaction with a protected diol equivalent or sequential hydroxylation is a plausible strategy. The following is a generalized procedure based on nucleophilic aromatic substitution reactions on polyfluorinated benzenes.[2][3]

Materials:

-

Hexafluorobenzene

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

A suitable solvent (e.g., t-butanol, water, or a mixture)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve hexafluorobenzene (1 equivalent) in a suitable solvent such as t-butanol.

-

Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (2-2.5 equivalents) in water or the same solvent to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Note: The reaction of hexafluorobenzene with hydroxides can lead to a mixture of products, with substitution at the para position being common.[2] Achieving selective 1,2-disubstitution may require optimization of reaction conditions (temperature, solvent, and base concentration).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 1-2.

-

Extraction: Extract the product from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Expected Yield: The yield for the synthesis of fluorinated catechols can vary significantly depending on the specific substrate and reaction conditions. For example, the synthesis of 3-fluorocatechol from 2-fluorophenol has been reported with a 45% yield.[4] The yield for this specific protocol would require experimental optimization.

Characterization Data:

| Technique | Expected Data |

| ¹H NMR | A singlet in the aromatic region corresponding to the two hydroxyl protons. The chemical shift will depend on the solvent and concentration. |

| ¹³C NMR | Signals corresponding to the four fluorine-bearing aromatic carbons and the two hydroxyl-bearing aromatic carbons. The C-F coupling constants will be characteristic. |

| ¹⁹F NMR | Signals in the aromatic fluorine region, showing coupling patterns consistent with the substitution pattern. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (182.07 g/mol ). |

Protocol 2: Application in Polymer Synthesis - Preparation of a Fluorinated Poly(aryl ether)

This compound can serve as a monomer in the synthesis of high-performance polymers such as poly(aryl ether)s. The electron-deficient nature of the fluorinated aromatic ring makes it susceptible to nucleophilic aromatic substitution, which is the key step in this type of polymerization. The resulting polymers are expected to exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties.

Materials:

-

This compound

-

An activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)

-

Anhydrous potassium carbonate (K₂CO₃)

-

A high-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), diphenyl sulfone)

-

Toluene (for azeotropic removal of water)

-

Methanol or ethanol for precipitation

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Vacuum oven

Procedure:

-

Reactor Setup: In a three-necked flask, charge this compound (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and anhydrous potassium carbonate (a slight excess, e.g., 1.1 equivalents).

-

Solvent Addition: Add N,N-dimethylacetamide and toluene to the flask.

-

Azeotropic Dehydration: Heat the mixture to reflux (around 130-140°C) for several hours to remove any traces of water azeotropically with toluene, which is collected in the Dean-Stark trap.

-

Polymerization: After the removal of water, slowly increase the temperature to initiate the polymerization reaction (typically 160-200°C). The reaction is carried out under a nitrogen atmosphere. The progress of the polymerization is indicated by an increase in the viscosity of the reaction mixture.

-

Precipitation and Purification: Once the desired molecular weight is achieved (as indicated by the viscosity), cool the reaction mixture and pour it into a stirred solution of methanol or ethanol to precipitate the polymer.

-

Washing: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any residual salts and solvent.

-

Drying: Dry the resulting fluorinated poly(aryl ether) in a vacuum oven at an elevated temperature (e.g., 120°C) until a constant weight is achieved.

Quantitative Data for Polymerization:

| Parameter | Typical Range | Purpose |

| Monomer Ratio | 1:1 (diol:dihalide) | To achieve high molecular weight polymer. |

| K₂CO₃ (equivalents) | 1.1 - 1.5 | To ensure complete deprotonation of the diol. |

| Reaction Temperature | 160 - 200°C | To drive the nucleophilic aromatic substitution reaction. |

| Reaction Time | 4 - 24 hours | Dependent on the desired molecular weight and monomer reactivity. |

Applications in Drug Development and Materials Science

The unique properties of this compound make it an attractive building block in several areas:

-

Drug Discovery: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The catechol moiety is a recognized pharmacophore in many biologically active molecules. Therefore, this fluorinated diol can be used as a starting material for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

-

Materials Science: As demonstrated in Protocol 2, this compound is a valuable monomer for high-performance polymers. These polymers can find applications in electronics (as low dielectric constant materials), aerospace (due to their high thermal stability), and in the fabrication of specialty membranes.

-

Organic Synthesis: The hydroxyl groups can be further functionalized to create a variety of derivatives. The electron-deficient aromatic ring can also participate in various organic reactions, making it a versatile intermediate for the synthesis of complex fluorinated molecules. For example, it can be used to form cocrystals with other molecules.[5]

Conclusion

This compound is a versatile and valuable compound for researchers in both academia and industry. Its unique electronic and chemical properties, stemming from the highly fluorinated aromatic ring, open up possibilities for the development of new materials and potential therapeutic agents. The protocols provided herein offer a starting point for the synthesis and application of this interesting molecule. As with any chemical procedure, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary to achieve the desired outcomes.

References

Application Notes and Protocols for 3,4,5,6-Tetrafluorobenzene-1,2-diol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrafluorobenzene-1,2-diol is a highly versatile fluorinated building block for the synthesis of advanced polymers. Its unique electronic properties, arising from the electron-withdrawing fluorine atoms on the aromatic ring, coupled with the reactive diol functionality, make it a valuable monomer for creating high-performance polymers with applications in diverse fields, including specialty materials and drug delivery systems. The incorporation of fluorinated segments into a polymer backbone can impart desirable characteristics such as enhanced thermal stability, chemical resistance, low surface energy, and specific biological activities.

These application notes provide a comprehensive overview of the use of this compound in polymer synthesis, including detailed experimental protocols for the preparation of fluorinated polyethers. The protocols are based on established methodologies for the synthesis of related fluorinated polymers.

Applications

Polymers derived from this compound are candidates for a range of applications, including:

-

High-Performance Engineering Plastics: Due to their anticipated high thermal stability and chemical resistance.

-

Advanced Coatings: Leveraging their expected low surface energy and hydrophobicity.

-

Biomedical Materials: The unique properties of fluorinated polymers can be exploited in drug delivery vehicles and biocompatible coatings.

-

Membranes: For gas separation and filtration applications, benefiting from the rigid polymer backbone.

Data Presentation

The following tables summarize representative quantitative data for fluorinated poly(arylene ether)s, which are analogous to polymers that can be synthesized using this compound. This data is provided for comparative purposes to guide researchers in their polymer design and characterization.

Table 1: Molecular Weight and Polydispersity of Representative Fluorinated Poly(arylene ether)s

| Polymer Type | Monomers | M ( g/mol ) | M ( g/mol ) | PDI (M/M) | Reference |

| Fluorinated Poly(arylene ether) | 4,4′-bis(nonafluorophenyl)-containing monomers | 47,000 - 88,300 | - | - | [1] |

| Poly(ether ketone) | 2,2-bis[4-(4-fluorobenzoyl)phenyl]propane and Bisphenol A/AF | >90% yield | - | - | [1] |

| Poly-p-oxyperfluorobenzylene | Heptafluoro-p-cresol | 3,000 - 4,000 | - | - | [2] |

Table 2: Thermal Properties of Representative Fluorinated Polymers

| Polymer Type | Glass Transition Temperature (T) | Decomposition Temperature (T) | Reference |

| Fluorinated Poly(arylene ether)s | - | Up to 350 °C (in air) | [1] |

| Poly-p-oxyperfluorobenzylene | 65 - 80 °C (softening range) | - | [2] |

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a high molecular weight fluorinated poly(arylene ether) by the polycondensation of this compound with a bisphenol derivative in the presence of a base.

Materials:

-

This compound

-

Bisphenol A (or other suitable bisphenol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Deionized water

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark trap and condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet and outlet

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene topped with a condenser, and a nitrogen inlet/outlet.

-

Charging of Reactants: Under a nitrogen atmosphere, charge the flask with this compound, an equimolar amount of Bisphenol A, and a 10% molar excess of anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMAc and toluene (typically in a 4:1 v/v ratio) to the flask to achieve a monomer concentration of 15-25% (w/v).

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove water with toluene. Continue this process until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C to initiate polymerization. Maintain this temperature for 8-12 hours under a continuous nitrogen flow. The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the polymer.

-

Washing: Filter the precipitated polymer using a Buchner funnel. Wash the polymer repeatedly with deionized water to remove inorganic salts and then with methanol to remove residual solvent and unreacted monomers.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight or until a constant weight is achieved.

Visualizations

Figure 1: Experimental workflow for the synthesis of a fluorinated poly(arylene ether).

Figure 2: Proposed reaction mechanism for the synthesis of a fluorinated poly(arylene ether).

References

Application Notes and Protocols: Derivatization of 3,4,5,6-Tetrafluorobenzene-1,2-diol